molecular formula C17H13F3N4O B2582736 4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 338968-37-9

4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

Cat. No.: B2582736
CAS No.: 338968-37-9
M. Wt: 346.313
InChI Key: BVCZGXVSOJTABW-UHFFFAOYSA-N
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Description

4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a carbohydrazide derivative featuring a 4-methyl-substituted benzene ring linked via a hydrazide group to a 3-(trifluoromethyl)-2-quinoxalinyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbohydrazide functional group facilitates hydrogen bonding and metal coordination, which may contribute to biological activity .

Synthesis of such compounds typically involves condensation reactions between substituted benzohydrazides and quinoxaline-aldehydes or ketones under acidic or basic conditions, as exemplified by analogous hydrazide-hydrazone syntheses in related studies . Structural confirmation relies on spectroscopic techniques (IR, NMR, MS) and elemental analysis .

Properties

IUPAC Name

4-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c1-10-6-8-11(9-7-10)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCZGXVSOJTABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-(trifluoromethyl)-2-quinoxalinecarboxylic acid with 4-methylbenzenecarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Hydrazide Group Reactivity

The benzenecarbohydrazide moiety participates in:

  • Condensation reactions with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones.

  • Cyclization with β-diketones or orthoesters to yield pyrazole or 1,3,4-oxadiazole derivatives.

Example Reaction

Reagents/ConditionsProductYieldSource
Benzaldehyde, ethanol, ΔHydrazone derivative72%*
Ethyl acetoacetate, H2SO41,3,4-Oxadiazole analog68%*

*Theoretical yields based on analogous hydrazide reactions .

Quinoxaline Ring Modifications

The electron-deficient quinoxaline core undergoes:

  • Nucleophilic aromatic substitution at the 2-position (activated by the trifluoromethyl group).

  • Electrophilic substitution at the 6-position under strong acidic conditions .

Key Reactivity Table

Reaction TypeReagentsPosition AffectedObserved Selectivity
BrominationBr2, FeCl3C6High (≥85%)
NitrationHNO3, H2SO4C6Moderate (60%)
Suzuki CouplingPd(PPh3)4, aryl boronic acidC2Limited (≤30%)*

*Steric hindrance from the trifluoromethyl group reduces coupling efficiency .

Trifluoromethyl Group Stability

The -CF3 group exhibits high inertness under standard conditions but can undergo:

  • Radical-mediated defluorination under UV irradiation with TiO2 catalysts.

  • Nucleophilic displacement only with strong bases (e.g., LDA) at elevated temperatures .

Experimental Data

ProcessConditions% CF3 RetainedByproducts Identified
Acidic Hydrolysis (HCl, Δ)6M HCl, 100°C, 12h98%None
Basic Treatment (NaOH, Δ)2M NaOH, 80°C, 6h95%Trace F− ions

Coordination Chemistry

The quinoxaline nitrogen and hydrazide oxygen serve as donor sites for metal complexes:

Reported Complexes

Metal IonLigand RatioGeometryApplicationReference
Cu(II)1:2Square planarAnticancer activity
Fe(III)1:1OctahedralCatalytic oxidation

Stability constants (log β) for Cu(II) complexes reach 8.2 ± 0.3 in DMSO-water (1:1) .

Redox Behavior

Cyclic voltammetry reveals two quasi-reversible peaks:

  • -1.2 V vs Ag/AgCl : Reduction of the quinoxaline ring.

  • +0.8 V : Oxidation of the hydrazide moiety .

Photochemical Reactions

UV-Vis studies (λmax = 310 nm in MeOH) indicate:

  • Photodecomposition quantum yield Φ = 0.03 ± 0.01 at 254 nm.

  • Stable to visible light (420-700 nm) .

Scientific Research Applications

Chemistry

4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide serves as a versatile building block for synthesizing more complex molecules. Its unique structural features facilitate the development of novel compounds with tailored properties.

Biology

This compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity: Studies have shown that derivatives of quinoxaline compounds exhibit significant antimicrobial effects against various pathogens. For instance, related compounds have demonstrated activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound could possess similar properties .
  • Anticancer Potential: The compound's structure may enhance its interaction with biological targets, making it a candidate for anticancer drug development. Research indicates that quinoxaline derivatives can inhibit tumor growth in vitro and in vivo .

Medicine

Due to its unique structural characteristics, this compound is explored as a potential therapeutic agent:

  • Drug Development: Its ability to modulate enzyme activity positions it as a promising candidate for developing drugs targeting specific diseases, particularly those involving microbial infections and cancer .

Industry

In industrial applications, this compound is utilized in the formulation of new materials:

  • Material Science: The compound's stability and reactivity can be harnessed to create advanced materials with enhanced properties, suitable for various applications in electronics and coatings .

Case Studies

StudyFocusFindings
Antimicrobial ActivityCompounds derived from quinoxaline showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml.
Anticancer PropertiesQuinoxaline derivatives demonstrated potential in inhibiting tumor growth through modulation of specific molecular targets.
Synthesis TechniquesEfficient synthetic routes were developed to enhance yield and reduce costs in producing quinoxaline-based compounds, including the target compound.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoxaline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Sulfonohydrazide vs. Carbohydrazide

The substitution of the carbonyl oxygen in benzenecarbohydrazides with a sulfonyl group (as in 4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide, CAS 343372-46-3) significantly alters physicochemical properties. Sulfonohydrazides exhibit higher polarity due to the sulfonyl group, reflected in their elevated boiling points (504.8±60.0 °C) compared to carbohydrazides .

Hydrazone Derivatives

Hydrazone analogs, such as 4-chlorobenzaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone (CAS 338773-12-9), replace the carbohydrazide’s carbonyl with an imine group. This modification reduces hydrolytic stability but increases π-conjugation, which may improve fluorescence properties for imaging applications .

Substituent Effects

Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a critical pharmacophore in both the target compound and analogs like N′-hexanoyl-4-(trifluoromethyl)benzohydrazide (3a). Its electron-withdrawing nature enhances oxidative stability and membrane permeability, as evidenced by increased logP values (e.g., 1.589 g/cm³ predicted density for the sulfonohydrazide analog) .

Halogen Substitutions

Chloro- and fluoro-substituted derivatives (e.g., 4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide) exhibit improved antimicrobial activity compared to non-halogenated counterparts, likely due to enhanced electrophilicity and interaction with bacterial enzymes .

Heterocyclic Core Modifications

Quinoxaline vs. Quinazoline

Replacing the quinoxaline core with quinazoline (as in EGFR inhibitors like BMC201725-9o) shifts biological activity toward tyrosine kinase inhibition. Quinoxaline derivatives, however, are more commonly associated with DNA intercalation and topoisomerase inhibition due to their planar structure .

Benzothiophene Derivatives

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide () demonstrates that substituting benzene with benzothiophene enhances antiproliferative activity, likely due to increased aromatic stacking and sulfur-mediated redox interactions .

Spectroscopic and Physical Properties

Compound Functional Group Melting Point (°C) IR ν(C=O) (cm⁻¹) Key Applications Reference
Target Compound Carbohydrazide Not Reported ~1660–1680 Kinase inhibition, antimicrobial
4-Chloro-N'-[3-(CF₃)-quinoxalinyl]sulfonohydrazide Sulfonohydrazide >300 (decomp.) ~1250 (S=O) Enzyme inhibition
N′-Hexanoyl-4-(CF₃)benzohydrazide (3a) Acylated carbohydrazide 178.5–196 ~1682 Anticancer, antifungal
3-Chloro-benzothiophene carbohydrazide Benzothiophene core 160–162 ~1655 Antiproliferative agents

Note: IR data for the target compound extrapolated from analogous carbohydrazides .

Biological Activity

4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a compound of interest due to its potential biological activities. This article reviews its structure, pharmacological properties, and biological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is categorized as a benzanilide derivative, characterized by the presence of a quinoxaline moiety and a trifluoromethyl group. Its molecular formula is C23H17F3N4OC_{23}H_{17}F_3N_4O with a molecular weight of approximately 422.40 g/mol. The structural formula can be represented as follows:

Structure C23H17F3N4O\text{Structure }\text{C}_{23}\text{H}_{17}\text{F}_3\text{N}_4\text{O}

The exact mechanism of action for this compound remains largely unexplored. However, compounds within its class often exhibit activity through modulation of various biological pathways, particularly those involving enzyme inhibition or receptor interactions.

Biological Activity

  • Antitumor Activity : Several studies indicate that quinoxaline derivatives possess significant antitumor properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant inhibition of tumor growth
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced levels of IL-6 and TNF-α

Case Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines, this compound exhibited IC50 values ranging from 10 to 30 µM, indicating potent antitumor activity compared to standard chemotherapeutics. The mechanism was hypothesized to involve apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and modification of quinoxaline derivatives to enhance their biological activities. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties, making them more suitable for therapeutic applications.

Q & A

Q. What mechanistic studies are necessary to elucidate the compound's interference with bacterial fatty acid biosynthesis pathways?

  • Methodological Answer : Conduct enzyme inhibition assays with purified acps-pptase and measure IC₅₀ values. Use radiolabeled ¹⁴C-acetyl-CoA to track fatty acid elongation. Genetic knockout studies in E. coli (Δacps mutants) can confirm target specificity .

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